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Compound of Interest

Compound Name: BR-cpd7

Cat. No.: B15621463

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration
of BR-cpd7, a selective FGFR1/2 PROTAC (Proteolysis Targeting Chimera) degrader, in
mouse models for preclinical research. The protocols outlined are based on established
methodologies to ensure reproducibility and accuracy in studying the in vivo efficacy of this
compound.

Introduction

BR-cpd7 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 and 2
(FGFR1/2), with a reported half-maximal degradation concentration (DC50) of approximately
10 nM.[1][2][3][4][5] It functions by inducing the ubiquitination and subsequent proteasomal
degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways, such as
the MAPK-ERK and PI3K-AKT pathways.[2] This mechanism makes BR-cpd7 a promising
therapeutic candidate for cancers driven by aberrant FGFR1/2 signaling.[2][3][4] Due to its
hydrophobic nature and poor water solubility, a specific vehicle is required for its effective
administration in in vivo studies.[1][6][7][8]

Data Presentation

The following table summarizes the key quantitative data for the in vivo administration of BR-
cpd?7 in a xenograft mouse model.
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Parameter Value Reference
Compound BR-cpd7 [2]

Mouse Model Nude mice with DMS114 cell YO0]

xenografts

Route of Administration Intraperitoneal (i.p.) injection [2]

Dosage 10 mg/kg [2][9][10]
Dosing Frequency Daily [2]
Treatment Duration 20 days [2]

_ N 5% DMSO, 10% Solutol HS
Vehicle Composition ) [2]
15, 85% Normal Saline

Experimental Protocols

This section provides a detailed protocol for the preparation of the BR-cpd7 formulation and its

administration to mice.

Materials

 BR-cpd7 powder

¢ Dimethyl sulfoxide (DMSO), sterile, cell culture grade
e Solutol® HS 15 (Kolliphor® HS 15)

» Normal Saline (0.9% Sodium Chloride), sterile

o Sterile 1.5 mL microcentrifuge tubes

o Sterile syringes (1 mL) and needles (27G or smaller)
» Vortex mixer

» Sonicator (optional, for aiding dissolution)
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Analytical balance

Preparation of BR-cpd7 Formulation (for a 1 mg/mL
stock solution)

Weighing the Compound: Accurately weigh the required amount of BR-cpd7 powder using
an analytical balance. For a 1 mg/mL final concentration in a total volume of 1 mL, weigh 1
mg of BR-cpd7.

Initial Dissolution in DMSO: In a sterile 1.5 mL microcentrifuge tube, add 50 uL of DMSO to
the weighed BR-cpd7. Vortex thoroughly to dissolve the compound completely. Gentle
warming or brief sonication can be used to aid dissolution if necessary.[1]

Addition of Solutol HS 15: Add 100 pL of Solutol HS 15 to the DMSO solution. Vortex again
to ensure the mixture is homogeneous.

Addition of Normal Saline: Slowly add 850 pL of sterile normal saline to the mixture. It is
crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the
compound.

Final Formulation: The final formulation will be a clear solution containing 5% DMSO, 10%
Solutol HS 15, and 85% normal saline, with a BR-cpd7 concentration of 1 mg/mL.

Storage: Prepare the formulation fresh before each administration. If short-term storage is
necessary, keep it at 4°C and protected from light for no longer than a few hours.

Administration Protocol

Animal Handling: All animal procedures should be performed in accordance with the
guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).

Dosage Calculation: Calculate the volume of the BR-cpd7 formulation to be injected based
on the mouse's body weight and the desired dose (10 mg/kg). For a 20g mouse, the volume
to inject would be 200 pL of the 1 mg/mL solution.

Intraperitoneal Injection:
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o Restrain the mouse appropriately.
o Wipe the injection site (lower abdominal quadrant) with an alcohol swab.

o Using a sterile 1 mL syringe with a 27G or smaller needle, draw up the calculated volume
of the BR-cpd7 formulation.

o Lift the mouse's hindquarters to allow the abdominal organs to move cranially.

o Insert the needle at a 10-15 degree angle into the peritoneal cavity, avoiding the midline to
prevent damage to the bladder or other organs.

o Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood
vessel or organ.

o Inject the solution slowly and steadily.

o Withdraw the needle and return the mouse to its cage.

e Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in
behavior, or signs of distress.[2] Measure tumor volumes and body weights regularly (e.g.,
twice a week) to assess treatment efficacy and tolerability.[2][9]

Visualizations
BR-cpd7 Mechanism of Action
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Caption: Mechanism of BR-cpd7 induced degradation of FGFR1/2 and inhibition of
downstream signaling.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for evaluating the in vivo antitumor efficacy of BR-cpd7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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